Cas no 392294-53-0 (N-5-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4-ethoxybenzamide)
N-5-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4-ethoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-5-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4-ethoxybenzamide
- F0417-0456
- Oprea1_190665
- 392294-53-0
- N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide
- AKOS024576800
- N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
- N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
-
- Inchi: 1S/C21H22N4O3S2/c1-4-28-16-10-8-15(9-11-16)19(27)23-20-24-25-21(30-20)29-12-18(26)22-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,22,26)(H,23,24,27)
- InChI Key: JTZGCJDODHNLPW-UHFFFAOYSA-N
- SMILES: S(C1=NN=C(NC(C2C=CC(=CC=2)OCC)=O)S1)CC(NC1C=CC=C(C)C=1C)=O
Computed Properties
- Exact Mass: 442.11333292g/mol
- Monoisotopic Mass: 442.11333292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 575
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 147Ų
N-5-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4-ethoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0417-0456-2μmol |
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
392294-53-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0417-0456-5μmol |
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
392294-53-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0417-0456-10μmol |
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
392294-53-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0417-0456-20μmol |
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
392294-53-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0417-0456-1mg |
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
392294-53-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0417-0456-2mg |
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
392294-53-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0417-0456-3mg |
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
392294-53-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0417-0456-4mg |
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
392294-53-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0417-0456-5mg |
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
392294-53-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0417-0456-10mg |
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
392294-53-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-5-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4-ethoxybenzamide Related Literature
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on N-5-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4-ethoxybenzamide
N-5-({(2,3-Dimethylphenyl)Carbamoylmethyl}Sulfanyl)-1,3,4-Thiadiazol-2-Yl-4-Ethoxybenzamide: A Comprehensive Overview
The compound with CAS No 392294-53-0, known as N-5-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4-ethoxybenzamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science.
1,3,4-Thiadiazole is a heterocyclic ring system that forms the core of this compound. The presence of this ring is significant because it is known to enhance the stability and bioavailability of molecules in pharmaceutical applications. Recent studies have highlighted the role of thiadiazole derivatives in modulating enzyme activities and serving as scaffolds for drug design.
The sulfanyl group attached to the thiadiazole ring introduces additional functionality to the molecule. This group is known to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding in biological systems. The carbamoylmethyl substituent further enhances the molecule's versatility by providing a site for potential interactions with biological targets.
Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules. The synthesis of N-5-{(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl}-1,3,4-thiadiazol-2-Yl derivatives involves multi-step reactions that include nucleophilic substitutions and condensation reactions. These methods have been optimized to ensure high yields and purity of the final product.
In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit key inflammatory pathways. Additionally, research indicates that it may possess anti-cancer properties by targeting specific oncogenic pathways.
The ethoxybenzamide moiety in the molecule plays a crucial role in modulating its pharmacokinetic properties. This group enhances solubility and absorption in biological systems, making it a valuable component in drug delivery systems.
Recent studies have also explored the use of this compound in environmental science. Its ability to bind with metal ions has led to investigations into its potential as a chelating agent for heavy metal removal from industrial effluents.
In conclusion, N-5-{(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl}-1,3,4-thiadiazol-Yl derivatives represent a class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into their properties and potential uses.
392294-53-0 (N-5-({(2,3-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4-ethoxybenzamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)